(2R)-1-Ethenylidene-2-methylcyclopentane

asymmetric synthesis chiral resolution enantioselective catalysis

(2R)-1-Ethenylidene-2-methylcyclopentane (CAS 61886-96-2) is a chiral cyclopentane derivative featuring a unique ethenylidene (allene) moiety. With molecular formula C8H12 and a molecular weight of 108.18 g/mol, this compound is defined by its (R) absolute configuration at the 2-position, which introduces point chirality, and the exocyclic cumulated double bond system that creates axial chirality.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 61886-96-2
Cat. No. B14561057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-Ethenylidene-2-methylcyclopentane
CAS61886-96-2
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCC1CCCC1=C=C
InChIInChI=1S/C8H12/c1-3-8-6-4-5-7(8)2/h7H,1,4-6H2,2H3/t7-/m1/s1
InChIKeyYXSZDYSXUWEGBR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R)-1-Ethenylidene-2-methylcyclopentane (CAS 61886-96-2): A Chiral Cyclic Allene Building Block


(2R)-1-Ethenylidene-2-methylcyclopentane (CAS 61886-96-2) is a chiral cyclopentane derivative featuring a unique ethenylidene (allene) moiety. With molecular formula C8H12 and a molecular weight of 108.18 g/mol, this compound is defined by its (R) absolute configuration at the 2-position, which introduces point chirality, and the exocyclic cumulated double bond system that creates axial chirality [1]. This dual stereochemical nature distinguishes it from simpler cyclopentane or achiral allene analogs, making it a specialized intermediate for asymmetric synthesis and medicinal chemistry research where three-dimensional complexity is required [1].

Why Generic Cyclopentane or Achiral Allene Analogs Cannot Replace (2R)-1-Ethenylidene-2-methylcyclopentane


Generic substitution fails because (2R)-1-ethenylidene-2-methylcyclopentane possesses a combination of point and axial chirality that is absent in common achiral analogs such as 1-ethenylidenecyclopentane or racemic mixtures [1]. The (R) configuration at the carbon bearing the methyl group and the axial chirality of the allene system create a specific three-dimensional environment essential for enantioselective transformations [1]. Unlike simple cyclopentane derivatives (e.g., methylcyclopentane), this compound's allene moiety provides a reactive handle for [3+2] cycloadditions and other pericyclic reactions while maintaining stereochemical integrity, a feature lost with saturated or non-allene analogs [1]. The quantitative evidence below demonstrates the measurable structural differentiators critical for scientific selection.

Quantitative Differentiation Evidence for (2R)-1-Ethenylidene-2-methylcyclopentane Against Closest Analogs


Enantiomeric Purity Requirement vs. Racemic Mixture (Chiral Separation)

The target compound exists as a single (2R) enantiomer, whereas the closest commercially listed analog is the (2S)-enantiomer [1]. The racemate (CAS not assigned) or achiral variants (e.g., 1-ethenylidene-2-methylcyclopentane without defined stereochemistry) lack the enantiomeric purity required for asymmetric synthesis. In contrast, the (2R) isomer provides a defined optical rotation, critical for reproducible stereochemical outcomes in medicinal chemistry [1].

asymmetric synthesis chiral resolution enantioselective catalysis

Allene Moiety Reactivity vs. Saturated Cyclopentane Analogs

The ethenylidene (allene) group in the target compound confers unique reactivity compared to saturated cyclopentane analogs like methylcyclopentane (CAS 96-37-7). While methylcyclopentane is chemically inert under mild conditions, the allene moiety in (2R)-1-ethenylidene-2-methylcyclopentane is a known participant in palladium-catalyzed [3+2] cycloadditions to form densely functionalized cyclopentane rings, as demonstrated with analogous vinylidenecyclopentanes . The target compound contains both the allene π-system and the chiral cyclopentane scaffold, enabling transformations not possible with saturated analogs.

cycloaddition pericyclic reaction allene chemistry

Computational Drug-Likeness and Physicochemical Profile vs. Cyclopentane Derivatives with Heteroatoms

Computed physicochemical properties place (2R)-1-ethenylidene-2-methylcyclopentane in a distinct property space compared to cyclopentane derivatives containing heteroatoms. The compound has a computed XLogP3 of 2, a topological polar surface area of 0 Ų, and zero hydrogen bond donors/acceptors [1]. This contrasts with 2-methylcyclopentanone (XLogP ~1.2, H-bond acceptor count = 1) or cyclopentanol (XLogP ~1.0, H-bond donor count = 1), indicating that the target compound is more lipophilic and lacks hydrogen-bonding capacity, which is advantageous for blood-brain barrier penetration in CNS drug design [1].

ADME drug design physicochemical properties

Optimal Research and Industrial Scenarios for Procuring (2R)-1-Ethenylidene-2-methylcyclopentane


Enantioselective Synthesis of Chiral Cyclopentane-Containing APIs

The (R)-configuration of the 2-methyl group, confirmed by the InChI stereochemical layer, makes this compound a suitable starting material for the synthesis of chiral drug candidates that require a defined cyclopentane scaffold. The enantiomeric integrity ensures reproducible stereochemical outcomes in multi-step syntheses, a requirement for pharmaceutical development [1].

Diversity-Oriented Synthesis via Allene Cycloaddition Chemistry

The ethenylidene moiety enables participation in [3+2] and other pericyclic cycloaddition reactions, as demonstrated for analogous vinylidenecyclopentanes. This allows rapid generation of molecular complexity from a single chiral building block, supporting diversity-oriented synthesis campaigns in medicinal chemistry .

CNS Drug Discovery Programs Requiring Low TPSA, Lipophilic Scaffolds

With a topological polar surface area of 0 Ų and an XLogP3 of 2, the compound falls within the favorable range for blood-brain barrier penetration. It can serve as a core scaffold for CNS-targeted libraries, where hydrogen-bonding capacity must be minimized to enhance brain exposure [1].

Development of Chiral Ligands for Asymmetric Catalysis

The dual point and axial chirality of this compound make it a candidate for elaboration into novel chiral ligands or organocatalysts, where the rigid cyclopentane-allene framework can create a well-defined chiral environment around a metal center or reactive site.

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